molecular formula C19H17F3N4 B2943578 2-(piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline CAS No. 2344685-59-0

2-(piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline

Cat. No.: B2943578
CAS No.: 2344685-59-0
M. Wt: 358.368
InChI Key: GCOJJOFTWFYYBT-UHFFFAOYSA-N
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Description

2-(piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of a piperazine ring and a trifluoromethyl group attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting the quinazoline core with piperazine in the presence of a suitable base such as potassium carbonate.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the quinazoline core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes involved in critical biological pathways.

    Receptors: It can bind to receptors, modulating their activity and influencing cellular signaling.

    Pathways: The compound may affect pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperazin-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide
  • 2-Piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]-acetamide

Uniqueness

2-(piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline is unique due to its specific structural features, such as the quinazoline core, piperazine ring, and trifluoromethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-piperazin-1-yl-4-[3-(trifluoromethyl)phenyl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4/c20-19(21,22)14-5-3-4-13(12-14)17-15-6-1-2-7-16(15)24-18(25-17)26-10-8-23-9-11-26/h1-7,12,23H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOJJOFTWFYYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C(=N2)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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